molecular formula C10H11NaO3 B6247240 sodium 4-hydroxy-2-phenylbutanoate CAS No. 112895-80-4

sodium 4-hydroxy-2-phenylbutanoate

Cat. No.: B6247240
CAS No.: 112895-80-4
M. Wt: 202.2
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-hydroxy-2-phenylbutanoate is an organic compound with the molecular formula C10H11NaO3. It is a sodium salt of 4-hydroxy-2-phenylbutanoic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium 4-hydroxy-2-phenylbutanoate typically involves the following steps:

    Condensation: Benzaldehyde and pyruvic acid are used as starting materials. These compounds undergo a condensation reaction to form 4-phenyl-2-oxobutanoic acid.

    Esterification: The 4-phenyl-2-oxobutanoic acid is then esterified to form ethyl 4-phenyl-2-oxobutanoate.

    Asymmetric Reduction: The ester undergoes a biocatalytic asymmetric reduction using carbonyl reductases to produce ethyl ®-2-hydroxy-4-phenylbutanoate.

    Hydrogenation: Finally, the ester is hydrogenated to yield the sodium salt of 4-hydroxy-2-phenylbutanoic acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of advanced biocatalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-phenyl-2-oxobutanoic acid.

    Reduction: It can be reduced to form 4-phenylbutanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: 4-phenyl-2-oxobutanoic acid.

    Reduction: 4-phenylbutanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 4-hydroxy-2-phenylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-2-phenylbutanoate involves its conversion to active metabolites in the body. These metabolites can inhibit the activity of enzymes such as angiotensin-converting enzyme, leading to a decrease in blood pressure. The molecular targets include the active sites of these enzymes, where the compound binds and prevents the formation of angiotensin II .

Comparison with Similar Compounds

Similar Compounds

    Sodium phenylbutyrate: This compound is similar in structure but lacks the hydroxyl group.

    4-phenylbutanoic acid: This compound is structurally similar but does not contain the sodium salt or hydroxyl group.

Uniqueness

Sodium 4-hydroxy-2-phenylbutanoate is unique due to its specific structure, which allows it to act as a precursor for ACE inhibitors. Its hydroxyl group and sodium salt form contribute to its solubility and reactivity, making it valuable in pharmaceutical synthesis .

Properties

CAS No.

112895-80-4

Molecular Formula

C10H11NaO3

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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